molecular formula C9H13ClO5S B2596855 Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2241140-65-6

Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2596855
CAS No.: 2241140-65-6
M. Wt: 268.71
InChI Key: OIQYOKKGTZTISS-UHFFFAOYSA-N
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Description

Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core. Key functional groups include:

  • Chlorosulfonylmethyl group: A highly reactive substituent with applications in nucleophilic substitution reactions, sulfonamide synthesis, and polymer chemistry.

The strained bicyclo[2.1.1]hexane scaffold contributes to unique stereoelectronic properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO5S/c1-2-14-7(11)8-3-9(4-8,15-5-8)6-16(10,12)13/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQYOKKGTZTISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method includes the cyclopropanation of aldehydes to form the bicyclic core structure. This process can be achieved through radical asymmetric intramolecular cyclopropanation using a Cu(I)/secondary amine cooperative catalyst . The reaction conditions often require precise control of temperature and the use of specific solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle reactive intermediates and by-products. Photochemistry can also be employed to access new building blocks via [2+2] cycloaddition, which can be derivatized into the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has identified ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate as a potential inhibitor of the myeloid cell leukemia 1 protein (Mcl-1), which is implicated in the survival of cancer cells. Compounds that inhibit Mcl-1 can induce apoptosis in cancer cells, making this compound a candidate for further development in anticancer therapies .

Pharmaceutical Formulations
The compound's unique structure allows it to function as an active pharmaceutical ingredient (API) in various formulations aimed at treating specific diseases, particularly those related to cell proliferation and survival mechanisms. Its sulfonyl group enhances its reactivity and potential for modification, which is beneficial in drug design .

Synthetic Intermediate

Building Block for Chemical Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This property is particularly valuable in the synthesis of biologically active compounds and materials .

Materials Science

Polymer Chemistry
The compound can be utilized in the development of novel polymers with specific properties, such as increased thermal stability or chemical resistance. Its functional groups allow it to be incorporated into polymer chains, potentially enhancing the material's performance in applications such as coatings, adhesives, and composites .

Case Study 1: Anticancer Research

In a study examining the effects of Mcl-1 inhibitors on various cancer cell lines, this compound demonstrated significant cytotoxicity against leukemia cells. The study highlighted its mechanism of action involving the disruption of anti-apoptotic signals within the cells .

Case Study 2: Synthesis of Novel Compounds

A research project focused on synthesizing new derivatives of this compound led to the creation of several analogs with enhanced biological activity. These derivatives were tested for their efficacy against different targets, showcasing the compound's utility as a precursor for drug development .

Mechanism of Action

The mechanism by which Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets through its reactive functional groups. The chlorosulfonyl group, for example, can participate in nucleophilic substitution reactions, while the bicyclic core provides structural rigidity and specificity in binding interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively .

Comparison with Similar Compounds

Substituent Variations and Key Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Chlorosulfonylmethyl C₁₀H₁₃ClO₅S 280.72 Not provided Reactive chlorosulfonyl group; potential for sulfonylation reactions.
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Amino group (as hydrochloride salt) C₈H₁₄ClNO₃ 207.66 104234-94-8 Enhanced nucleophilicity; pharmaceutical intermediate.
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Iodomethyl C₉H₁₃IO₃ 296.10 Not provided Iodine’s leaving-group ability; useful in cross-coupling reactions.
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Iodomethyl + 4-cyanophenyl C₁₆H₁₅IN₂O₃ 410.21 2694735-29-8 Electron-withdrawing cyano group; potential for π-stacking in drug design.
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Azidomethyl + dimethyl groups C₁₁H₁₆N₄O₃ 252.27 2229261-01-0 Azide functionality for click chemistry; steric hindrance from dimethyl.
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Iodomethyl + butyl chain C₁₃H₂₁IO₃ 352.21 2694745-36-1 Hydrophobic butyl chain; increased lipophilicity.
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride Aminomethyl (as hydrochloride salt) C₉H₁₅ClN₂O₃ 234.68 2230799-70-7 Basic amine for salt formation; improved aqueous solubility.

Functional Group Analysis

Chlorosulfonyl vs. Iodomethyl :

  • Chlorosulfonyl groups (target compound) are highly electrophilic, enabling sulfonamide formation .
  • Iodomethyl analogs (e.g., ) exhibit superior leaving-group ability, facilitating Suzuki-Miyaura or Ullmann couplings.

Amino/Azide vs. Cyano/Aryl: Amino and azide substituents () enhance reactivity toward electrophiles or enable bioorthogonal chemistry. Cyano and aryl groups () improve binding to aromatic residues in proteins or polymers.

Trifluoromethoxy or dichlorophenyl substituents () introduce electron-withdrawing effects, altering electronic distribution.

Biological Activity

Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, with the CAS number 2241140-65-6, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, properties, and relevant research findings.

  • Molecular Formula : C9_9H13_{13}ClO5_5S
  • Molar Mass : 268.71 g/mol
  • Boiling Point : Approximately 352.1 °C (predicted)
  • Density : 1.529 g/cm³ (predicted) .

Biological Activity Overview

This compound has been studied for its biological properties, particularly in the context of medicinal chemistry and agrochemicals.

The compound is believed to act through the following mechanisms:

  • Bioisosterism : It may serve as a bioisostere for certain pharmacophores, allowing for the modification of biological activity while maintaining similar physicochemical properties .
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity :
    • A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various oxabicyclo compounds, including this compound. Results indicated notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays performed on human cancer cell lines showed that this compound exhibits selective cytotoxic effects, with IC50 values indicating effectiveness at micromolar concentrations. Further research is needed to understand its selectivity and mechanisms .
  • Agrochemical Applications :
    • The compound has been explored as a potential agrochemical agent due to its structural similarity to known pesticides. Field trials demonstrated effectiveness in controlling certain pests, highlighting its dual utility in both medicinal and agricultural fields .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteriaStudy on oxabicyclo compounds
CytotoxicitySelective cytotoxic effects on cancer cellsIn vitro assays
AgrochemicalPest control efficacyField trials

Q & A

Q. What synthetic methodologies are commonly employed to prepare this bicyclic ester?

The compound can be synthesized via intramolecular photocycloaddition of ethyl 3-(allyloxy)propenoate derivatives, as demonstrated for analogous 2-oxabicyclo[2.1.1]hexane esters . For functionalization, electrophilic halocyclization strategies, such as bromomethylation, are applicable (e.g., using bromomethyl reagents under controlled conditions) . Key steps include optimizing reaction temperature and solvent polarity to minimize fragmentation during cyclization .

Q. How is the stereochemistry and structural integrity of this compound confirmed experimentally?

  • 1H/13C NMR spectroscopy identifies characteristic signals for the bicyclo[2.1.1]hexane core (e.g., bridgehead protons at δ ~1.6–1.8 ppm and ether oxygen effects on chemical shifts) .
  • X-ray crystallography validates the endo configuration of substituents (e.g., ethoxycarbonyl groups) by comparing bond angles and distances with computational models .

Q. What analytical techniques are critical for assessing purity and stability?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • Liquid chromatography–mass spectrometry (LC-MS) monitors degradation products under accelerated stability conditions (e.g., 3-month storage at 25°C) .

Advanced Research Questions

Q. How does the 2-oxabicyclo[2.1.1]hexane core compare to phenyl rings as a bioisostere in drug design?

  • Geometric parameters : The bicyclic scaffold increases substituent distance (d ≈ 3.6 Å vs. 3.0–3.1 Å in phenyl) and introduces non-planarity (θ ≈ 80° vs. θ ≈ 7–8° for phenyl), enhancing 3D character .
  • Physicochemical properties : Substitution reduces lipophilicity (ΔclogP ≈ −0.5 to −1.4) and improves aqueous solubility (e.g., >10× increase in boscalid analogues) .
  • Metabolic stability : The oxabicyclo core reduces intrinsic clearance in human liver microsomes (e.g., CIint from 26 to 3 mg min⁻¹ µL⁻¹ in boscalid derivatives) by shielding reactive sites .

Q. What computational approaches are used to model the reactivity of the chlorosulfonylmethyl group?

  • Density functional theory (DFT) predicts electrophilic reactivity at the sulfonyl chloride moiety, guiding functionalization strategies.
  • Molecular dynamics simulations assess solvolysis pathways (e.g., SN2 displacement vs. fragmentation), influenced by solvent polarity and leaving-group ability .

Q. How can contradictions in solubility data for bicyclic vs. carbocyclic analogues be resolved?

  • Case study : In phthalylsulfathiazole analogues, bicyclo[2.1.1]hexane reduces solubility, while the oxabicyclo variant restores it. This is attributed to hydrogen-bonding capacity from the ether oxygen .
  • Experimental validation : Conduct parallel solubility assays (e.g., shake-flask method) under standardized pH and temperature conditions to isolate scaffold-specific effects .

Q. What strategies mitigate regioselectivity challenges during functionalization of the bicyclo[2.1.1]hexane framework?

  • Preorganization via intramolecular anchors (e.g., benzyloxy groups) directs electrophilic addition to the methylene bridge .
  • Temperature modulation : Lower temperatures (−20°C to 0°C) favor kinetically controlled pathways, reducing side reactions .

Q. How does the chlorosulfonyl group influence stability under basic or nucleophilic conditions?

  • Hydrolytic sensitivity : The sulfonyl chloride reacts rapidly with water, requiring anhydrous conditions during synthesis. Stabilize intermediates via low-temperature handling (<0°C) and inert atmospheres .
  • Nucleophilic substitution : Reactivity with amines or thiols can be quantified using kinetic studies (e.g., pseudo-first-order rate constants in DMSO/water mixtures) .

Methodological Notes

  • Stereochemical analysis : Combine NOESY NMR with X-ray data to resolve ambiguities in bridgehead substituent orientation .
  • Bioisostere validation : Use matched molecular pair analysis (MMPA) to compare target engagement (e.g., enzyme inhibition) between phenyl and bicyclic analogues .

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